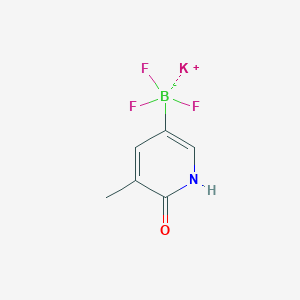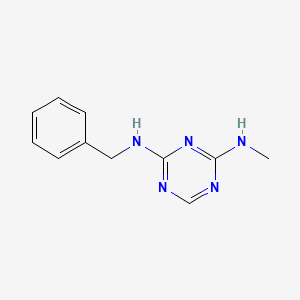![molecular formula C7H6BrN3 B13458731 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-chloropyridine with ethyl isocyanoacetate under basic conditions to form the pyrrolo[2,3-c]pyridine core. Subsequent amination reactions introduce the amine group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Products include various biaryl compounds and amines.
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Chemical Biology: It is used in the development of chemical probes to study biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit various biological activities.
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H,(H2,9,10) |
InChI Key |
OMBBPXUTPHOHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


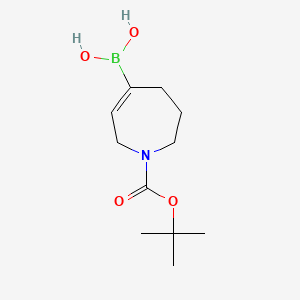

![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
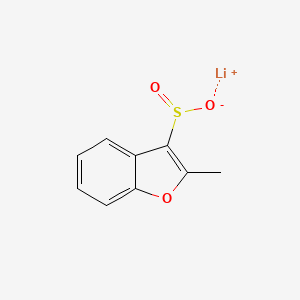
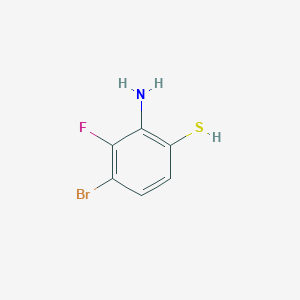
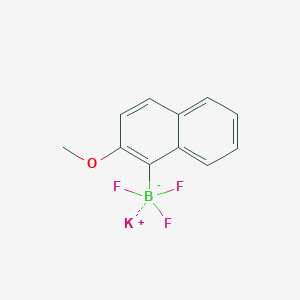
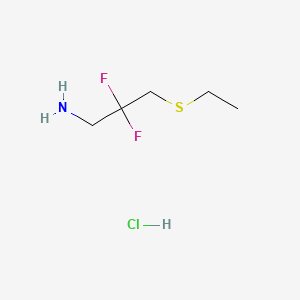
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
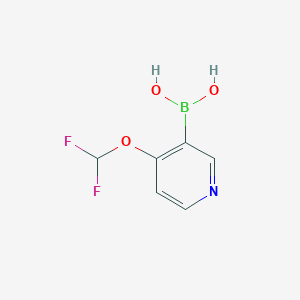
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
